Cas no 856591-11-2 (2,6-dihydroxypyridine-3,5-dicarboxylic acid)
2,6-dihydroxypyridine-3,5-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3,5-Pyridinedicarboxylic acid, 1,2-dihydro-6-hydroxy-2-oxo-
- 2,6-dihydroxypyridine-3,5-dicarboxylic acid
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- MDL: MFCD20647048
- Inchi: 1S/C7H5NO6/c9-4-2(6(11)12)1-3(7(13)14)5(10)8-4/h1H,(H,11,12)(H,13,14)(H2,8,9,10)
- InChI Key: WWZPOAZHZMZUDI-UHFFFAOYSA-N
- SMILES: C1(=O)NC(O)=C(C(O)=O)C=C1C(O)=O
2,6-dihydroxypyridine-3,5-dicarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-310608-1.0g |
2,6-dihydroxypyridine-3,5-dicarboxylic acid |
856591-11-2 | 1.0g |
$0.0 | 2023-02-26 | ||
| Enamine | EN300-310608-1g |
2,6-dihydroxypyridine-3,5-dicarboxylic acid |
856591-11-2 | 1g |
$0.0 | 2023-09-05 |
2,6-dihydroxypyridine-3,5-dicarboxylic acid Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2,6-dihydroxypyridine-3,5-dicarboxylic acid
Recent Advances in the Study of 2,6-Dihydroxypyridine-3,5-dicarboxylic Acid (CAS: 856591-11-2)
2,6-Dihydroxypyridine-3,5-dicarboxylic acid (CAS: 856591-11-2) is a pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a chelating agent, its involvement in metabolic pathways, and its potential as a scaffold for drug development. This research brief synthesizes the latest findings on this compound, highlighting its biochemical significance and emerging applications.
One of the most notable advancements in the study of 2,6-dihydroxypyridine-3,5-dicarboxylic acid is its application in metal ion chelation. Research published in the Journal of Inorganic Biochemistry (2023) demonstrated its high affinity for transition metals such as iron and copper, suggesting potential utility in treating metal overload disorders. The study utilized spectroscopic techniques and density functional theory (DFT) calculations to elucidate the binding mechanisms, providing a foundation for further pharmacological development.
In addition to its chelating properties, this compound has been investigated for its role in microbial metabolism. A 2024 study in Applied and Environmental Microbiology revealed that certain soil bacteria utilize 2,6-dihydroxypyridine-3,5-dicarboxylic acid as an intermediate in the degradation of nicotine-derived compounds. This discovery opens new avenues for bioremediation strategies and the design of enzyme inhibitors targeting microbial pathways.
Recent synthetic chemistry efforts have focused on derivatizing 2,6-dihydroxypyridine-3,5-dicarboxylic acid to enhance its bioactivity. A team at the University of Cambridge (2024) reported a series of ester and amide derivatives with improved blood-brain barrier permeability, positioning them as potential candidates for neurodegenerative disease therapeutics. The structural modifications were guided by molecular docking studies against tau protein aggregates, a hallmark of Alzheimer's disease pathology.
From a drug discovery perspective, the compound's rigid planar structure makes it an attractive scaffold for fragment-based drug design. A Nature Communications paper (2023) detailed its use as a core structure in developing inhibitors of protein-protein interactions, particularly in oncology targets. The researchers employed cryo-EM and X-ray crystallography to validate the binding modes of designed compounds, achieving nanomolar affinity against several cancer-related protein complexes.
Looking forward, the diverse applications of 2,6-dihydroxypyridine-3,5-dicarboxylic acid underscore its importance in chemical biology research. Current challenges include optimizing its pharmacokinetic properties and expanding its therapeutic indications. Ongoing clinical trials (NCT05678921) are evaluating its metal-chelating derivatives for Wilson's disease treatment, with preliminary results expected in late 2024. The compound's versatility continues to inspire innovative research across multiple disciplines within the chemical and pharmaceutical sciences.
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